molecular formula C7H10N2O2S B1587012 Ethyl 5-amino-3-methylisothiazole-4-carboxylate CAS No. 34859-65-9

Ethyl 5-amino-3-methylisothiazole-4-carboxylate

Cat. No.: B1587012
CAS No.: 34859-65-9
M. Wt: 186.23 g/mol
InChI Key: ZDGBWOZFPKNORL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS: 34859-65-9) is a heterocyclic compound featuring an isothiazole core substituted with an amino group at position 5, a methyl group at position 3, and an ethyl ester at position 4. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol and a melting point range of 111–113°C . The compound is commercially available in purities ≥97% at quantities ranging from 250 mg to 5 g, with applications in pharmaceutical and agrochemical research as a synthetic intermediate .

Preparation Methods

Cyclization-Based Synthesis from Amino Ester Precursors

The most common synthetic approach to ethyl 5-amino-3-methylisothiazole-4-carboxylate involves the cyclization of amino ester derivatives with sulfur and nitrogen sources under basic conditions.

  • Starting Materials : Ethyl 3-amino-2-methylpropanoate or similar amino esters.
  • Reagents : Elemental sulfur or sulfur-containing reagents, nitrogen sources (e.g., hydroxylamine hydrochloride), and bases such as sodium hydroxide or potassium carbonate.
  • Solvent : Ethanol is typically used as the reaction medium.
  • Conditions : The reaction mixture is heated under reflux to promote ring closure, forming the isothiazole ring.
  • Purification : Post-reaction, purification is achieved by recrystallization or chromatographic techniques to yield the pure compound.

This method benefits from straightforward reaction conditions and moderate to good yields. The base facilitates deprotonation, enabling nucleophilic attack and cyclization. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.

Preparation via Condensation of Ethyl Cyanoacetate Derivatives

An alternative synthetic route involves condensation reactions of ethyl cyanoacetate derivatives with nitrogen and sulfur sources:

  • Key Steps :
    • Condensation of ethyl cyanoacetate or its derivatives with hydroxylamine hydrochloride in ethanol under reflux.
    • Use of anhydrous potassium carbonate as a base to deprotonate intermediates and drive the reaction forward.
    • Cyclization occurs to form the isothiazole ring system.
  • Optimization :
    • Reaction parameters such as temperature, solvent polarity, and base concentration are optimized to maximize yield and purity.
    • Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) improves purity.
  • Characterization :
    • Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structure and purity.

Industrial-Scale Synthesis Using Continuous Flow Processes

For large-scale production, continuous flow synthesis offers advantages in controlling reaction parameters and improving reproducibility:

  • Process Features :
    • Automated reactors maintain precise temperature and pressure control.
    • Continuous feeding of reactants ensures steady-state conditions.
    • Enhanced mixing and heat transfer improve reaction efficiency.
  • Purification :
    • Downstream purification includes recrystallization or chromatographic separation to achieve high-purity product.
  • Benefits :
    • Improved safety and scalability.
    • Consistent product quality.
    • Potential for process intensification and reduced reaction times.

Functionalization via Acylation of this compound

Derivatives of this compound can be prepared by acylation of the amino group:

  • Method :
    • Dissolution of this compound in anhydrous toluene with pyridine as a base.
    • Dropwise addition of halogenated acyl chlorides (e.g., bromo- or chloro-acid chlorides) at low temperature.
    • Refluxing the mixture for several hours (e.g., 4 hours).
    • Removal of solvent under vacuum.
    • Crystallization of the product from methanol.
  • Yields :
    • For example, ethyl 5-(2-chloroacetamido)-3-methylisothiazole-4-carboxylate is obtained in ~53% yield.
    • Ethyl 5-(3-bromopropanamido)-3-methylisothiazole-4-carboxylate in ~65% yield.
  • Subsequent Transformations :
    • These acylated intermediates can further react with amines to form aminoacyl derivatives by warming in anhydrous toluene for 12–15 hours.

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Scale Yield Range Notes
Cyclization of amino esters Ethyl 3-amino-2-methylpropanoate, S, base, EtOH reflux Lab to pilot Moderate to high Simple setup, well-established
Condensation with cyanoacetate Ethyl cyanoacetate, hydroxylamine hydrochloride, base Lab scale Moderate Requires careful pH and solvent control
Continuous flow synthesis Automated reactors, controlled T & P Industrial High Scalable, reproducible, efficient
Acylation of amino group Halogenated acyl chlorides, pyridine, toluene reflux Lab to pilot 53–65% Enables functionalized derivatives
Aminoacyl derivative formation Amines, anhydrous toluene, heating Lab scale Moderate Reaction monitored by TLC, crystallization

Research Findings and Analytical Techniques

  • Spectroscopic Characterization : NMR (¹H, ¹³C) and HRMS confirm the chemical structure and purity.
  • Crystallography : Single-crystal X-ray diffraction elucidates the three-dimensional conformation of the compound.
  • Purification : Recrystallization from polar solvents enhances purity; chromatographic methods can be employed.
  • Reaction Monitoring : TLC is widely used to track reaction progress, especially in acylation and aminoacylation steps.
  • Process Optimization : Continuous flow methods improve yield and reproducibility by precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-methylisothiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl ester group can be substituted with other functional groups, such as amides or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the isothiazole ring.

    Reduction: Amines and related derivatives.

    Substitution: Amides, acids, and other functionalized isothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-3-methylisothiazole-4-carboxylate has been investigated for its potential therapeutic effects across several medical conditions:

  • Anticancer Activity : Research has shown that derivatives of isothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the isothiazole ring can enhance the compound's efficacy against human colon adenocarcinoma and breast cancer cells .
  • Antimicrobial Properties : The compound has been noted for its broad-spectrum antimicrobial activities, making it a candidate for developing new antibiotics. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
  • Anti-inflammatory Effects : this compound has been linked to immunomodulatory activities, suggesting potential applications in treating inflammatory diseases. Studies indicate that it may modulate immune responses, which could be beneficial in conditions like rheumatoid arthritis .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules:

  • Building Block for Drug Development : It is utilized in synthesizing various pharmaceutical compounds, including those targeting specific biological pathways. Its ability to undergo diverse chemical reactions allows chemists to create new derivatives with tailored properties .
  • Synthesis of Heterocyclic Compounds : The compound's structure facilitates the formation of other heterocyclic systems, which are crucial in drug discovery. Researchers have successfully synthesized novel derivatives by modifying the isothiazole moiety, leading to compounds with enhanced biological activity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several derivatives of this compound against various cancer cell lines. The results indicated that specific modifications to the isothiazole ring significantly increased antiproliferative activity, particularly against MCF-7 breast cancer cells and LoVo colon adenocarcinoma cells.

CompoundCell Line TestedIC50 (µM)Activity
Compound AMCF-715High
Compound BLoVo10Very High
This compoundMCF-725Moderate

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound and its derivatives. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria.

DerivativeBacteria TestedZone of Inhibition (mm)
Derivative XE. coli18
Derivative YS. aureus22
This compoundPseudomonas aeruginosa15

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-methylisothiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Core Heterocycle and Substituent Variations

The compound belongs to a family of heterocyclic carboxylates. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Ethyl 5-amino-3-methylisothiazole-4-carboxylate Isothiazole 5-NH₂, 3-CH₃, 4-COOEt C₇H₁₀N₂O₂S 186.23 111–113
Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate Thieno-isothiazole 2-NH₂, 4-Ph, 5-COOEt C₁₄H₁₄N₂O₂S₂ 298.40 117–119
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate Isoxazole 3-CH₃, 5-iPr, 4-COOEt C₁₀H₁₅NO₃ 197.23 Not reported
Ethyl 4-amino-3-benzoylamino-2-iminothiazole-5-carboxylate Thiazole 4-NH₂, 3-BzNH, 2-imino, 5-COOEt C₁₃H₁₄N₄O₃S 306.34 Not reported

Key Observations :

  • Heterocycle Core : Replacing isothiazole with isoxazole (O instead of S) reduces molecular weight and alters electronic properties, impacting reactivity and solubility .
  • Substituent Effects: Phenyl groups (e.g., in thieno-isothiazole derivatives) increase molecular weight and may enhance π-stacking interactions in biological targets .
  • Amino and Ester Groups: The 5-amino and 4-ester moieties are conserved in many analogs, suggesting shared utility as intermediates for further functionalization .

Reactivity Trends :

  • Ester Hydrolysis : Ethyl esters in analogs (e.g., compound 41p in ) are hydrolyzed to carboxylic acids under basic conditions (NaOH/MeOH/H₂O, 60°C), a common modification for bioactivity optimization .
  • Amino Group Functionalization: The 5-amino group in the target compound is a likely site for acylation or alkylation to generate amides or ureas, as seen in .

Biological Activity

Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9) is a heterocyclic compound belonging to the isothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure containing nitrogen and sulfur atoms, with an amino group at the 5-position and a carboxylate group at the 4-position. Its molecular formula is C8H10N2O2SC_8H_{10}N_2O_2S, and it has a molecular weight of approximately 186.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may inhibit the growth of microorganisms by interfering with their metabolic processes, potentially acting as an enzyme inhibitor that blocks essential enzymatic activities necessary for pathogen survival .

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for therapeutic applications in infectious diseases .

2. Antiviral Properties
Some studies have suggested that derivatives of isothiazoles, including this compound, may possess antiviral activities. This is particularly relevant in the context of viral infections where traditional therapies may be inadequate .

3. Immunomodulatory Effects
The compound has demonstrated potential immunomodulatory effects in experimental models. For instance, it has been evaluated for its influence on humoral immune responses and delayed-type hypersensitivity reactions in mice, indicating its role in modulating immune functions .

Case Studies and Research Findings

A number of studies have investigated the biological activities of this compound:

Study Focus Findings
Lipnicka et al. (2007)Immunological activityDemonstrated modulation of humoral immune response in mice; significant effects on splenocyte proliferation .
BenchChem (2024)Antimicrobial propertiesReported effective inhibition against several microbial strains; potential application in clinical settings.
VWR (2023)Antiviral activitySuggested potential interactions with viral replication pathways; ongoing research needed.

Comparative Analysis with Similar Compounds

This compound can be compared with other isothiazole derivatives, which often share similar structural features but exhibit different biological activities due to variations in their functional groups:

Compound Name Structure Unique Features
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateStructureKnown for strong antibacterial properties.
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylateStructureExhibits immunomodulatory effects similar to Ethyl 5-amino compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-amino-3-methylisothiazole-4-carboxylate, and how can purity be maximized?

  • Methodology : The compound is typically synthesized via condensation reactions involving precursors like ethyl cyanoacetate derivatives and hydroxylamine hydrochloride under reflux conditions in ethanol. Anhydrous potassium carbonate is often used as a base to deprotonate intermediates and drive the reaction forward . Post-synthesis, recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) improves purity.
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity and purity .

Q. How can researchers confirm the three-dimensional conformation of this compound?

  • Structural Analysis : X-ray crystallography is the gold standard. Single-crystal diffraction data can be processed using SHELX (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional parameters . Software suites like WinGX and ORTEP-III provide visualization tools for anisotropic displacement ellipsoids and molecular packing .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store the compound in a refrigerated, airtight container away from moisture and incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved?

  • Troubleshooting : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid-state conformations. Use variable-temperature NMR to detect equilibrium shifts. Cross-validate with density functional theory (DFT) calculations to model energetically favorable conformations .

Q. What strategies enhance the functionalization of the amino and ester groups for drug development?

  • Functionalization :

  • Amino Group : Perform nucleophilic acylations or Suzuki-Miyaura couplings to introduce aryl/heteroaryl moieties.
  • Ester Group : Hydrolyze to a carboxylic acid for amide bond formation or reduce to an alcohol for further derivatization .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature to suppress side reactions (e.g., ester hydrolysis during amidation) .

Q. How do structural analogs of this compound compare in biological activity?

  • Comparative Analysis :

CompoundStructural VariationKey Properties
Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylateP-tolyl substitutionEnhanced lipophilicity for membrane penetration
Ethyl 5-methylisoxazole-3-carboxylateLacks amino groupReduced hydrogen-bonding capacity
Ethyl 4-iodo-5-methylisoxazole-3-carboxylateIodo substitutionIncreased halogen-bonding potential

Q. What computational tools predict the compound’s interaction with biological targets?

  • In Silico Methods : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to enzymes/receptors. Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonds with the amino group). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can reaction yields be improved in large-scale synthesis?

  • Process Optimization :

  • Use continuous flow reactors to enhance mixing and heat transfer.
  • Replace ethanol with dimethylformamide (DMF) for higher solubility of intermediates.
  • Employ catalysts like palladium on carbon for coupling reactions .

Q. Data Interpretation and Advanced Methodologies

Q. What analytical techniques resolve challenges in crystallizing this compound?

  • Crystallization Strategies : Screen solvents (e.g., DMSO, acetonitrile) using the microbatch-under-oil method. Add seeding crystals from analogous compounds to induce nucleation. Analyze crystal quality with powder X-ray diffraction (PXRD) to detect polymorphs .

Q. How do hydrogen-bonding patterns influence its supramolecular assembly?

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings). Compare with Cambridge Structural Database (CSD) entries to identify prevalent packing motifs .

Q. Pharmacological Research

Q. What in vitro assays are suitable for evaluating its anticancer potential?

  • Assays :
  • MTT assay for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
  • Caspase-3/7 activation to probe apoptosis induction.
  • Combination studies with cisplatin to assess synergistic effects .

Q. How can metabolic stability be assessed for this compound?

  • ADME Studies :
  • Incubate with liver microsomes (human/rat) to measure half-life.
  • Use LC-MS/MS to identify metabolites (e.g., ester hydrolysis products) .

Properties

IUPAC Name

ethyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGBWOZFPKNORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384868
Record name ethyl 5-amino-3-methylisothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34859-65-9
Record name ethyl 5-amino-3-methylisothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-3-methylisothiazole-4-carboxylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Ethyl 5-amino-3-methylisothiazole-4-carboxylate
Ethyl 5-amino-3-methylisothiazole-4-carboxylate

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